2-Chloro-1,3-propanediol-d5 (Major)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

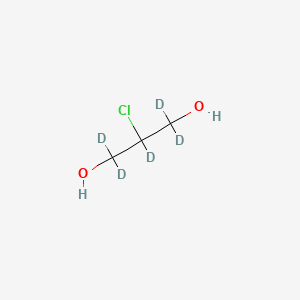

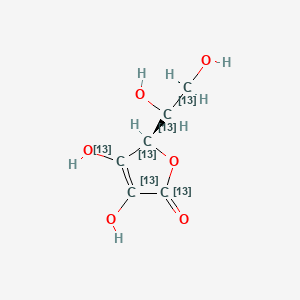

2-Chloro-1,3-propanediol-d5 (Major) is a chemical compound with the molecular formula C3H7ClO2 . It is also known by other names such as 2-Chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol and 2-Chloro-1,3-dihydroxypropane-d5 . The compound has a molecular weight of 115.57 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-propanediol-d5 (Major) can be represented by the IUPAC name 2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol . The InChI representation is InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D . The compound has a Canonical SMILES representation of C(C(CO)Cl)O and an Isomeric SMILES representation of [2H]C([2H])(C([2H])(C([2H])([2H])O)Cl)O .Physical And Chemical Properties Analysis

2-Chloro-1,3-propanediol-d5 (Major) has a molecular weight of 115.57 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 115.0448409 g/mol . The Topological Polar Surface Area is 40.5 Ų . It has a Heavy Atom Count of 6 . The compound has an Isotope Atom Count of 5 .Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-1,3-propanediol-d5 (Major) is widely used in organic synthesis due to its chiral nature and ability to act as a nucleophile. This allows it to participate in various chemical reactions where it can donate electrons, making it a valuable reagent for constructing complex organic molecules .

Biochemical Research

In biochemical research, this compound facilitates the study of protein structures and functions. It helps in understanding the interactions and dynamics of biological molecules, which is crucial for drug design and other therapeutic applications .

Physiological Investigations

Physiological studies also benefit from 2-Chloro-1,3-propanediol-d5 (Major) as it can be used to trace metabolic pathways and understand physiological processes at a molecular level .

Stable Isotope Labeling

As a stable isotope-labeled compound, it’s used in mass spectrometry for quantifying and identifying compounds within complex biological mixtures, providing insights into metabolic changes .

Reference Standards

It serves as a high-quality reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods used in drug development .

Chirality Studies

The asymmetrical structure of 2-Chloro-1,3-propanediol-d5 (Major) allows researchers to study chirality’s effects on chemical reactions and biological systems, which is significant in the synthesis of enantiomerically pure substances .

Safety and Hazards

2-Chloro-1,3-propanediol-d5 (Major) is a hazardous compound. It is toxic if swallowed and causes skin irritation and serious eye damage upon exposure . It can be fatal if inhaled and may damage fertility or the unborn child . Workers risk exposure primarily through inhalation, skin, and eye contact .

Mécanisme D'action

Target of Action

It is a deuterated labeled 2-chloro-1,3-propanediol , which suggests that it may share similar targets with its non-deuterated counterpart.

Mode of Action

As a deuterated compound, it is primarily used as a tracer in drug development processes . Deuterium substitution has attracted attention because it can potentially affect the pharmacokinetics and metabolic spectrum of a drug .

Pharmacokinetics

The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals has been studied . Deuterium substitution can potentially affect the pharmacokinetics and metabolic spectrum of a drug .

Result of Action

As a deuterated compound, it is primarily used as a tracer in drug development processes .

Propriétés

IUPAC Name |

2-chloro-1,1,2,3,3-pentadeuteriopropane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJJAAKPQKWTM-UXXIZXEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-propanediol-d5 (Major) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)

![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)